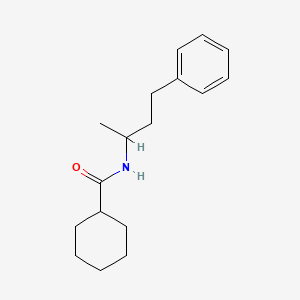

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Description

BenchChem offers high-quality N-(4-phenylbutan-2-yl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-phenylbutan-2-yl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H25NO |

|---|---|

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-(4-phenylbutan-2-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C17H25NO/c1-14(12-13-15-8-4-2-5-9-15)18-17(19)16-10-6-3-7-11-16/h2,4-5,8-9,14,16H,3,6-7,10-13H2,1H3,(H,18,19) |

InChI Key |

OCVIZZBSKQAFOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of CAS 545360-34-7: A Search for Scientific Data

Despite a comprehensive search of scientific databases and chemical registries, the compound designated by CAS Registry Number 545360-34-7 remains elusive. No publicly available data regarding its chemical properties, synthesis, mechanism of action, or applications in research and drug development could be identified.

Our inquiry into the scientific literature and chemical supplier databases yielded no specific information for this particular identifier. Standard search protocols across multiple platforms failed to retrieve any relevant documentation, including safety data sheets (SDS), experimental protocols, or scholarly articles detailing its synthesis or biological activity.

This absence of information prevents the creation of the requested in-depth technical guide. The core requirements of detailing the compound's properties, providing experimental workflows, and visualizing its signaling pathways cannot be fulfilled without foundational data.

It is possible that CAS 545360-34-7 represents a proprietary compound not yet disclosed in the public domain, a substance that has been discontinued, or an error in the provided CAS number. Researchers and drug development professionals seeking information on a specific chemical entity are encouraged to verify the CAS number and explore internal or proprietary databases that may contain information on non-public compounds.

Without verifiable data, any attempt to construct a technical guide would be speculative and lack the scientific integrity required for a document intended for a scientific audience. We are therefore unable to provide the requested whitepaper, including data tables, experimental protocols, and pathway diagrams. Should further identifying information or a corrected CAS number become available, a renewed search and subsequent analysis can be undertaken.

Lipophilic Cyclohexanecarboxamide Building Blocks: A Technical Guide for Drug Discovery Professionals

Foreword: Embracing Lipophilicity in Modern Drug Design

In the intricate landscape of drug discovery, the judicious modulation of physicochemical properties is paramount to translating a potent molecular entity into a successful therapeutic agent. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2][3][4] The ability of a drug to effectively traverse cellular membranes and reach its target is intrinsically linked to its lipophilic character.[5] This guide provides an in-depth exploration of lipophilic cyclohexanecarboxamide building blocks, a versatile and increasingly utilized scaffold in medicinal chemistry. We will delve into their synthesis, characterization, and strategic application in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

The Cyclohexanecarboxamide Scaffold: A Privileged Structure for Lipophilicity Modulation

The cyclohexanecarboxamide core, with its three-dimensional, non-planar cyclohexane ring, offers a robust and tunable platform for introducing lipophilicity into a molecule.[6][7] Unlike flat aromatic rings, the puckered chair conformation of the cyclohexane moiety provides distinct spatial vectors for substituent placement, allowing for fine-tuning of molecular shape and lipophilicity.[8] The amide linkage, a common feature in many successful drugs, provides a key point for hydrogen bonding interactions and further derivatization.

The strategic incorporation of lipophilic cyclohexanecarboxamide building blocks can significantly impact a drug candidate's properties by:

-

Enhancing Membrane Permeability: Increased lipophilicity can facilitate passive diffusion across biological membranes, improving oral bioavailability.[5][9]

-

Modulating Protein Binding: Lipophilic interactions often play a crucial role in the binding of a drug to its target protein and can also influence plasma protein binding, affecting the free drug concentration.[10]

-

Improving Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to more labile functionalities, potentially leading to a longer half-life.

-

Exploring Chemical Space: The commercial availability of a wide range of substituted cyclohexanecarboxylic acids and cyclohexylamines provides a rich toolkit for medicinal chemists to explore diverse chemical space.

Synthetic Strategies for Lipophilic Cyclohexanecarboxamide Building Blocks

The synthesis of lipophilic cyclohexanecarboxamide derivatives is typically achieved through the formation of an amide bond between a cyclohexanecarboxylic acid and an amine, or a cyclohexylamine and a carboxylic acid. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

General Amide Bond Formation

A common and versatile method for synthesizing cyclohexanecarboxamides involves the coupling of a cyclohexanecarboxylic acid with an appropriate amine using standard peptide coupling reagents.

Experimental Protocol: Synthesis of N-Benzylcyclohexanecarboxamide

-

Activation of the Carboxylic Acid: To a solution of cyclohexanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq) or hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester.

-

Amine Addition: To the activated carboxylic acid solution, add benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzylcyclohexanecarboxamide.

Diagram: General Synthetic Workflow for Amide Coupling

Caption: Workflow for the synthesis of N-substituted cyclohexanecarboxamides.

Synthesis of N-Aryl Cyclohexanecarboxamides

N-aryl cyclohexanecarboxamides are a particularly important class of building blocks, as the aryl moiety can be further functionalized to modulate electronic properties and engage in specific interactions with biological targets. A common route involves the reaction of cyclohexanecarbonyl chloride with an aniline derivative.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide

-

Preparation of Cyclohexanecarbonyl Chloride: To a stirred solution of cyclohexanecarboxylic acid (1.0 eq) in an inert solvent like DCM, add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclohexanecarbonyl chloride, which can be used in the next step without further purification.

-

Amidation: Dissolve 4-chloroaniline (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C and add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise.

-

Reaction and Purification: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC. Upon completion, follow a similar work-up and purification procedure as described in section 2.1.

Synthesis of cis- and trans-4-Substituted Cyclohexanecarboxamides

The stereochemistry of substituents on the cyclohexane ring can have a profound impact on biological activity. The synthesis of stereochemically defined cis- and trans-4-substituted cyclohexanecarboxamides often starts from the corresponding substituted cyclohexanones or cyclohexylamines. Biocatalytic methods using transaminases are emerging as powerful tools for the stereoselective synthesis of these building blocks.[4][10][11]

Characterization of Lipophilic Cyclohexanecarboxamide Building Blocks

The unambiguous characterization of synthesized cyclohexanecarboxamide building blocks is crucial to ensure their identity, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the cyclohexane ring protons can provide valuable information about the conformation (chair, boat) and the axial/equatorial orientation of substituents.[8]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the amide functional group (C=O stretch and N-H stretch).

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which helps to confirm the empirical formula of the compound.

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the solid-state conformation and stereochemistry.[1]

Case Studies: Application in Drug Discovery

The versatility of lipophilic cyclohexanecarboxamide building blocks is best illustrated through their successful application in various drug discovery programs.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide.[12][13] Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, anxiety, and inflammatory disorders.[13] Several potent and selective FAAH inhibitors feature a lipophilic cyclohexanecarboxamide moiety.

The cyclohexyl group in these inhibitors often occupies a hydrophobic pocket in the FAAH active site, contributing significantly to binding affinity. Structure-activity relationship (SAR) studies have shown that modifications to the cyclohexyl ring and the amide portion can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.[9] For example, the introduction of substituents on the cyclohexane ring can modulate lipophilicity and metabolic stability.

Diagram: Role of Cyclohexanecarboxamide in FAAH Inhibition

Caption: Cyclohexanecarboxamide-based inhibitors block FAAH activity.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The transient receptor potential vanilloid 1 (TRPV1) ion channel is a key player in pain and inflammation pathways.[14] Antagonists of TRPV1 are being actively pursued as novel analgesics.[14][15] The cyclohexanecarboxamide scaffold has been incorporated into several series of potent TRPV1 antagonists.

In this context, the lipophilic cyclohexane ring often interacts with a hydrophobic region of the TRPV1 receptor. SAR studies have demonstrated that the nature and substitution pattern of the cyclohexyl group, as well as the electronics of the aromatic ring attached to the amide nitrogen, are critical for potent antagonism.[6][16]

Physicochemical Properties and Lipophilicity Data

The ability to predict and measure the lipophilicity of cyclohexanecarboxamide building blocks is essential for rational drug design. The octanol-water partition coefficient (logP) or the distribution coefficient at physiological pH (logD) are the most common measures of lipophilicity.[17][18][19]

Table 1: Calculated LogP and Physicochemical Properties of Selected Cyclohexanecarboxamide Derivatives

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3[20] |

| Cyclohexanecarboxamide | C1CCC(CC1)C(=O)N | C₇H₁₃NO | 127.18 | 1.2 |

| N-Phenylcyclohexanecarboxamide | C1CCC(CC1)C(=O)NC2=CC=CC=C2 | C₁₃H₁₇NO | 203.28 | 3.0 |

| N-(4-Chlorophenyl)cyclohexanecarboxamide | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | C₁₃H₁₆ClNO | 237.72 | 3.8 |

| N-(4-Methoxyphenyl)cyclohexanecarboxamide | C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC | C₁₄H₁₉NO₂ | 233.31 | 2.9 |

Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity.

Conclusion and Future Perspectives

Lipophilic cyclohexanecarboxamide building blocks represent a valuable and versatile tool in the medicinal chemist's arsenal. Their inherent three-dimensionality, tunable lipophilicity, and synthetic accessibility make them attractive scaffolds for the design of novel drug candidates with improved ADME properties. As our understanding of the intricate interplay between physicochemical properties and biological activity continues to grow, we can expect to see the continued and expanded application of these building blocks in the development of the next generation of therapeutics. The ongoing development of novel synthetic methodologies, including biocatalysis, will further broaden the accessible chemical space of substituted cyclohexanecarboxamides, enabling the exploration of even more sophisticated molecular designs.

References

-

Arslan, H., Duran, N., Borekci, G., Koray Ocal, I., & Kormali, E. (2009). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link]

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry.

-

Farkas, E., Sátorhelyi, P., Szakács, Z., Dékány, M., Vaskó, D., Hornyánszky, G., Poppe, L., & Éles, J. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry. [Link]

-

Morera, L., Gisondi, S., Asproni, B., Deplano, A., Sanna, F., Piras, S., ... & Onnis, V. (2017). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. Bioorganic & Medicinal Chemistry. [Link]

-

PubChem. (n.d.). N-Ethylcyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

-

Farkas, E., Sátorhelyi, P., Szakács, Z., Dékány, M., Vaskó, D., Hornyánszky, G., ... & Éles, J. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Research Square. [Link]

-

Farkas, E., Sátorhelyi, P., Szakács, Z., Dékány, M., Vaskó, D., Hornyánszky, G., ... & Éles, J. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. OUCI. [Link]

-

Kim, K. H., Lee, J., Lee, J. Y., Kim, J., Shin, J., Lee, J., ... & Lee, J. (2005). Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Shayan, Y. R., Moein, M., & Shayan, M. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports. [Link]

-

Henderson, J. L., Le, A. T., Gentry, P. R., & Crooks, P. A. (2019). Synthesis and SAR of novel capsazepine analogs with significant anti-cancer effects in multiple cancer types. Bioorganic & Medicinal Chemistry. [Link]

-

Rezanka, M., & Rezankova, H. (2019). Synthesis of substituted cyclodextrins. Beilstein Journal of Organic Chemistry. [Link]

-

Patil, A. A., & Rajput, P. R. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Filipic, S., Antic, A., Vujovic, M., Nikolic, K., & Agbaba, D. (2016). A Comparative Study of Chromatographic Behavior and Lipophilicity of Selected Imidazoline Derivatives. Journal of Chromatographic Science. [Link]

-

Gonzalez-Lara, L. E., & Gonzalez-Munoz, G. C. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Neural Regeneration Research. [Link]

-

Perlovich, G. L., Strakhova, A. V., Kazachenko, V. P., Volkova, T. V., & Surov, A. O. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules. [Link]

-

Kim, Y., Park, S., Kim, M., & Lee, J. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules. [Link]

-

Appendino, G., & Minassi, A. (2016). Medicinal Chemistry, Pharmacology and Clinical Implications of TRPV1 receptor antagonists. University of Ferrara. [Link]

-

Wu, S., Li, Z., & Liu, J. (2022). Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. Journal of the American Chemical Society. [Link]

-

Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry. [Link]

-

Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. [Link]

-

PubChem. (n.d.). Cyclohexanecarboxamide. National Center for Biotechnology Information. [Link]

-

Constantinescu, T., Lungu, C. N., & Lung, I. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Ghamdi, S. A., Al-Massarani, S. M., Al-Anazi, A. M., & Al-Said, M. S. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules. [Link]

-

Szwajgier, D., & Szwajgier, A. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules. [Link]

-

Chen, G., Shigenaga, A., & Yu, J. Q. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. Nature. [Link]

-

Iannotti, F. A., & Di Marzo, V. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. [Link]

-

Tripathi, R., & Singh, R. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry. [Link]

-

Cain, J. P., Lummis, S. C. R., & Neuropharmacology, M. (2010). NMR-spectroscopic analysis of mixtures: from structure to function. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Khan, A. (2023). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

-

Taylor, A., Tortolani, D., Ayakannu, T., & Maccarrone, M. (2018). Modulation of the Endocannabinoid System via Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Novel Urea and Carbamate Derivatives. Molecules. [Link]

-

Drug Design Org. (2008). Case Studies in Analog Design. [Link]

-

Pecic, S., Zvonar, T., Hwang, S. H., Hammock, B. D., & Park, P. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators. [Link]

-

Paton, R. S., & Scott, J. S. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. [Link]

Sources

- 1. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Synthesis and evaluation of thiazole carboxamides as vanilloid receptor 1 (TRPV1) antagonists [academia.edu]

- 7. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. medchemica.com [medchemica.com]

- 13. Insights from the Lab | Case Study - Can Am Bioresearch [canambioresearch.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and SAR of novel capsazepine analogs with significant anti-cancer effects in multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclohexanecarboxamide | C7H13NO | CID 14283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Amide Coupling Protocols for Cyclohexanecarboxylic Acid

Abstract & Introduction

Cyclohexanecarboxylic acid (CHCA) represents a distinct class of "moderately hindered" aliphatic acids. Unlike benzoic acids, which benefit from conjugation, or primary acetic acids, which are sterically unencumbered, CHCA possesses a secondary

This guide details three distinct protocols tailored to specific development phases:

-

HATU: For high-throughput discovery (small scale, high reliability).

-

T3P (Propylphosphonic Anhydride): For process scalability and green chemistry (easy workup).

-

Acid Chloride Activation: For coupling with non-nucleophilic amines (e.g., electron-deficient anilines).

Strategic Decision Matrix

Before selecting a protocol, evaluate your specific constraints using the decision tree below.

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate properties.

Protocol A: High-Throughput Discovery (HATU)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for discovery chemistry. It generates a highly reactive OAt-active ester that reacts rapidly, even with the steric bulk of the cyclohexyl ring.

-

Pros: Highest conversion rates; works with secondary amines.

-

Cons: Atom uneconomical; difficult to remove byproducts without chromatography; expensive.

Materials

-

Cyclohexanecarboxylic acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 – 0.2 M)

Step-by-Step Procedure

-

Preparation: In a dry vial equipped with a stir bar, dissolve CHCA (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8 on wet litmus) to deprotonate the carboxylic acid.

-

Activation (Critical Step): Add HATU (1.1 equiv) in one portion.

-

Coupling: Add the Amine (1.2 equiv).[4]

-

Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[4]

-

Workup:

-

Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Protocol B: Scalable & Green (T3P)

Rationale: Propylphosphonic anhydride (T3P) is a cyclic anhydride supplied as a 50% solution in EtOAc or DMF.[7] It is the preferred reagent for Process Chemistry.

-

Pros: Water-soluble byproducts (phosphonic acid salts); no chromatography needed (often); low toxicity; non-explosive.

-

Cons: Slower kinetics than HATU; requires excess base.

Materials

-

Cyclohexanecarboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM)

-

Solvent: EtOAc or 2-MeTHF (Concentration: 0.5 M – High concentration favors kinetics)

Step-by-Step Procedure

-

Charge: To a reactor/flask, add CHCA (1.0 equiv), Amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc .

-

Expert Insight: Unlike HATU, do not pre-activate.[8] T3P is added last to prevent background hydrolysis.

-

-

Cooling: Cool the mixture to 0°C (ice bath).

-

Addition: Add T3P solution dropwise over 10–20 minutes.

-

Exotherm Control: The reaction is exothermic.[6] Maintain Temp < 10°C during addition.

-

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Note: Due to the cyclohexyl steric bulk, T3P reactions may require mild heating (40–50°C) if conversion is <50% after 12h.

-

-

Workup (The "Magic" Step):

-

Isolation: Evaporate solvent. Often yields pure product without column chromatography.

Protocol C: The "Difficult Amine" (Acid Chloride)

Rationale: When coupling CHCA to electron-deficient anilines or bulky secondary amines where HATU/T3P fails, the acid chloride route is the most robust method.

-

Pros: Extremely high reactivity; overcomes low nucleophilicity.

-

Cons: Harsh conditions; moisture sensitive; uses corrosive thionyl chloride (

).

Materials

-

Cyclohexanecarboxylic acid (1.0 equiv)

-

Thionyl Chloride (

) (3.0 – 5.0 equiv) -

Coupling Base: Triethylamine (

) or Pyridine -

Solvent: DCM (Dichloromethane)

Step-by-Step Procedure

-

Activation: In a round-bottom flask under

, dissolve CHCA in neat -

Reflux: Heat to reflux (75°C) for 2 hours. Gas evolution (

, -

Evaporation: Remove excess

via rotary evaporation. Add Toluene and re-evaporate (azeotrope) to ensure all-

Result: Crude Cyclohexanecarbonyl chloride (usually a yellow oil).

-

-

Coupling: Dissolve the crude acid chloride in dry DCM.

-

Addition: Cool the amine solution (Amine +

in DCM) to 0°C. Add the acid chloride solution dropwise. -

Reaction: Stir at RT for 1–4 hours.

-

Workup: Standard aqueous wash (HCl/NaHCO3/Brine).

Mechanistic Visualization

The following diagram illustrates the activation pathways. Note how the steric bulk of the cyclohexane ring (represented by the "Steric Block") interferes less with the small, linear T3P active species compared to the bulky HATU complex, though HATU's intrinsic reactivity is higher.

Figure 2: Comparative activation pathways. T3P forms a mixed anhydride, while HATU forms an OAt ester.

Performance Comparison

| Feature | Protocol A (HATU) | Protocol B (T3P) | Protocol C (Acid Cl) |

| Reaction Time | Fast (2-4 h) | Medium (12-24 h) | Slow (2 steps, ~6 h) |

| Steric Tolerance | Excellent | Good | Excellent |

| Purification | Chromatography often needed | Extraction (Wash) | Extraction |

| Atom Economy | Poor (High MW byproducts) | Good | Moderate |

| Safety | Sensitizer (Allergen) | Non-toxic / Non-sensitizing | Corrosive / Toxic Gas |

| Cost | High | Moderate | Low |

References

-

Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive. Journal of the American Chemical Society.[9]

-

Dunetz, J. R., et al. (2011).[11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Archimica (Now Euticals). T3P (Propylphosphonic Anhydride) Application Note. (Note: Vendor application notes are generally hosted on corporate sites; content verified via secondary literature).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Sources

- 1. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 2. HATU - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 9. thieme.de [thieme.de]

- 10. EP3214064B1 - Method for preparing 1,4-cyclohexanedicarboxylic acid dichloride - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

Application Notes and Protocols: Preparation of TRPM8 Agonist Analog Solutions

Introduction: The Critical Role of TRPM8 and its Agonists

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that serves as the primary sensor for cold temperatures in the human body.[1][2][3] Expressed predominantly in a subpopulation of primary afferent sensory neurons, TRPM8 is activated by temperatures below approximately 28°C, as well as by a variety of chemical compounds that elicit a cooling sensation.[1][2][4] This dual activation mechanism makes TRPM8 a crucial target in sensory transduction research and a focal point for therapeutic development in areas such as chronic pain, migraine, and even certain types of cancer.[5][6]

The activation of TRPM8 by agonists like menthol and icilin leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and can trigger an action potential.[2][7][8] This signaling cascade is what the nervous system interprets as the sensation of cold.[9] The study of TRPM8 function and the development of novel therapeutics targeting this channel rely on the accurate and reproducible preparation of agonist solutions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing solutions of common TRPM8 agonist analogs.

Understanding TRPM8 Agonist Analogs: Physicochemical Properties and Challenges

A diverse range of natural and synthetic compounds have been identified as TRPM8 agonists.[7][8] These compounds vary significantly in their potency, selectivity, and physicochemical properties, which presents unique challenges in solution preparation.

Key Physicochemical Considerations:

-

Solubility: Many TRPM8 agonists, particularly those with a terpene-based structure like menthol, are hydrophobic and exhibit poor water solubility.[10] This necessitates the use of organic co-solvents or other solubilization techniques to prepare stock solutions.

-

Stability: The chemical stability of agonist analogs can be influenced by factors such as solvent choice, pH, temperature, and light exposure. Proper storage is crucial to maintain the integrity and activity of the compounds.

-

Potency (EC₅₀): The half-maximal effective concentration (EC₅₀) is a critical parameter that dictates the required concentration range for experiments. Agonists like WS-12 are potent in the nanomolar range, while others, like menthol, are active in the micromolar range.[3][11]

-

Selectivity: Some agonists, such as menthol, can also activate other TRP channels like TRPA1 and TRPV3 at higher concentrations.[11] Understanding the selectivity profile is essential for interpreting experimental results correctly.

Comparative Overview of Common TRPM8 Agonists

The following table summarizes the key properties of frequently used TRPM8 agonists, providing a quick reference for experimental design.

| Agonist | Molar Mass ( g/mol ) | EC₅₀ (approx.) | Common Solvents | Key Characteristics |

| (-)-Menthol | 156.27 | 30-100 µM[12] | DMSO, Ethanol[10][13] | Natural product, moderate potency, can have off-target effects at high concentrations.[11] |

| Icilin | 311.3 | 0.36 µM[14][15] | DMSO[14][15] | "Super-cooling" agent, significantly more potent than menthol.[15][16] |

| WS-12 | 289.41 | 193 nM | Ethanol, DMSO | Potent and selective synthetic agonist.[11][17] |

Core Principles of Solution Preparation: Ensuring Accuracy and Reproducibility

The overarching goal in preparing TRPM8 agonist solutions is to achieve a stable, homogenous solution at a known concentration, while minimizing the concentration of any co-solvents that could have independent biological effects.

The Causality Behind Solvent Selection

The choice of solvent is dictated by the agonist's solubility. For hydrophobic compounds like menthol, a common strategy is to first prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[10] This stock solution is then diluted into the aqueous experimental buffer or cell culture medium to the final working concentration.

Why this approach is critical:

-

Minimizing Solvent Toxicity: By preparing a concentrated stock, the final volume of the organic solvent added to the experimental system is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[10]

-

Preventing Precipitation: Direct addition of a hydrophobic agonist to an aqueous medium will likely result in precipitation, leading to inaccurate concentrations and potential for physical interference with cells.[10]

Self-Validating Protocols: Quality Control and Best Practices

To ensure the integrity of your experiments, every protocol should incorporate self-validating steps.

-

Visual Inspection: Always visually inspect the final working solution for any signs of precipitation or phase separation. If observed, the solution should be discarded and prepared again, potentially with adjustments to the protocol (e.g., gentle warming, sonication).[18]

-

Solvent Controls: Always include a vehicle control in your experiments. This is a solution containing the same final concentration of the co-solvent (e.g., DMSO) as your agonist-treated samples. This allows you to differentiate the effects of the agonist from any effects of the solvent itself.

-

Fresh Preparations: Whenever possible, prepare fresh working solutions from the stock solution on the day of the experiment.[15] Aqueous solutions of some agonists may not be stable for long periods.[13]

-

Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[16][18]

Experimental Workflow for TRPM8 Agonist Solution Preparation

The following diagram illustrates the general workflow for preparing TRPM8 agonist solutions, from initial calculations to the final application.

Caption: General workflow for preparing TRPM8 agonist solutions.

Detailed Protocols

Protocol 1: Preparation of a 100 mM (-)-Menthol Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of (-)-Menthol, a commonly used TRPM8 agonist.

Materials:

-

(-)-Menthol (M.W. 156.27 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes

-

0.22 µm syringe filter

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

Mass (g) = 0.1 mol/L x 0.001 L x 156.27 g/mol = 0.01563 g = 15.63 mg

-

-

Weigh the compound: Accurately weigh 15.63 mg of (-)-Menthol powder in a sterile microcentrifuge tube.[10]

-

Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube. Vortex thoroughly until the menthol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[17]

-

Sterile filter: For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[10] This step removes any potential microbial contamination.

-

Aliquot and store: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes and store at -20°C for long-term use.[10][16] This prevents repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 mM Icilin Stock Solution in DMSO

This protocol details the preparation of a stock solution for the potent TRPM8 "super-agonist" Icilin.

Materials:

-

Icilin (M.W. 311.3 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes

-

0.22 µm syringe filter

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 0.01 mol/L x 0.001 L x 311.3 g/mol = 0.003113 g = 3.113 mg

-

-

Weigh the compound: Accurately weigh 3.113 mg of Icilin powder in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube. Vortex thoroughly until the Icilin is completely dissolved.

-

Sterile filter: If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot and store: Aliquot the stock solution and store at -20°C.[15]

Protocol 3: Preparation of a 100 µM Working Solution in Cell Culture Medium

This protocol describes the dilution of a stock solution to a final working concentration for cell-based assays.

Materials:

-

100 mM (-)-Menthol stock solution in DMSO (from Protocol 1)

-

Pre-warmed cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes

-

Pipettes

Procedure:

-

Calculate the dilution: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:

-

Use the formula: C₁V₁ = C₂V₂

-

(100,000 µM)(V₁) = (100 µM)(1000 µL)

-

V₁ = 1 µL

-

-

Perform the dilution: In a sterile tube, add 999 µL of pre-warmed cell culture medium.

-

Add the stock solution: Add 1 µL of the 100 mM (-)-Menthol stock solution to the medium. It is crucial to add the stock solution directly into the medium and mix immediately to prevent precipitation.[10]

-

Mix thoroughly: Vortex the tube gently to ensure the solution is homogenous.

-

Apply to cells: Use the freshly prepared 100 µM working solution for your experiment. The final DMSO concentration in this solution is 0.1%.

TRPM8 Signaling Pathway

Activation of the TRPM8 channel by agonists initiates a signaling cascade that results in the perception of cold and can influence various cellular processes.

Caption: Simplified TRPM8 activation and signaling pathway.

Troubleshooting Common Issues

| Issue | Possible Cause | Recommended Solution |

| Precipitation upon dilution in aqueous buffer | The agonist's solubility limit has been exceeded. The final solvent concentration is too low. | Add the stock solution drop-wise while vortexing the buffer.[10] Consider using solubilizing agents like cyclodextrins for particularly difficult compounds.[10] |

| No observable biological response | Insufficient TRPM8 expression in the experimental system. Degraded agonist stock solution. Suboptimal experimental conditions (e.g., temperature, pH).[12] | Verify TRPM8 expression with a positive control (e.g., another known agonist or cold stimulation).[12] Prepare a fresh stock solution. Ensure experimental buffers are at the correct physiological pH (7.2-7.4).[12][19] |

| High background or off-target effects | The final concentration of the organic solvent (e.g., DMSO) is too high. The agonist concentration is too high, leading to non-specific effects. | Ensure the final solvent concentration is below the cytotoxic limit for your cell line (typically <0.5%).[10] Perform a dose-response curve to determine the optimal agonist concentration and identify potential off-target effects at higher concentrations. |

| Response desensitizes rapidly | Some TRP channels, including TRPM8, can exhibit desensitization upon prolonged or repeated agonist application.[20] | Use brief agonist applications. Ensure adequate washout periods between applications. Be aware that some agonists, like icilin, may induce more pronounced desensitization than others.[11] |

Conclusion

The careful and accurate preparation of TRPM8 agonist analog solutions is a fundamental prerequisite for reliable and reproducible research in sensory biology and drug development. By understanding the physicochemical properties of these compounds and adhering to the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their experimental reagents. This foundation of meticulous preparation is essential for advancing our understanding of TRPM8's role in health and disease and for the development of novel therapeutics targeting this critical ion channel.

References

-

TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. [Link]

-

Regulation of TRPM8 channel activity - PMC. NIH. [Link]

-

What are the therapeutic applications for TRPM8 agonists?. Patsnap Synapse. [Link]

-

Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2. ResearchGate. [Link]

-

Definition of two agonist types at the mammalian cold-activated channel TRPM8 - PMC. [Link]

-

WS 12 | CAS:68489-09-8 | TRPM8 agonist; cooling agent | High Purity. BioCrick. [Link]

-

Encapsulation and action of the highly efficient TRPM8 agonist, WS12,... ResearchGate. [Link]

- Method for preparing menthol solution mixture and application thereof.

-

Dilution Method of Menthol Solutions Affects Subsequent Perceptual Thermal Responses during Passive Heat Exposure in Non-Heat Acclimated Participants. MDPI. [Link]

-

Main TRPM8 agonists: selected compounds from new chemotypes recently described. ResearchGate. [Link]

-

Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC. NIH. [Link]

-

Definition of two agonist types at the mammalian cold-activated channel TRPM8. eLife. [Link]

-

015P Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. pA2 Online. [Link]

-

Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. [Link]

-

What are the new molecules for TRPM8 agonists?. Patsnap Synapse. [Link]

-

Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Karger Publishers. [Link]

-

Ethanol inhibits voltage-dependent gating of TRPM8 at cold... ResearchGate. [Link]

-

Recent Progress in TRPM8 Modulation: An Update. MDPI. [Link]

-

(PDF) Targeting TRPM8 for pain relief. ResearchGate. [Link]

-

TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC. [Link]

-

Application Note Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Nanion Technologies. [Link]

-

TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. [Link]

-

Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants - PMC. [Link]

-

Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife. [Link]

-

Avoiding TRP Channel Desensitization using Brief Agonist Applications or Temperature Steps. ResearchGate. [Link]

-

TRPM8 assay: temperature & ligand pharmacology on APC. Sophion Bioscience. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What are the therapeutic applications for TRPM8 agonists? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Definition of two agonist types at the mammalian cold-activated channel TRPM8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Definition of two agonist types at the mammalian cold-activated channel TRPM8 | eLife [elifesciences.org]

- 9. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pa2online.org [pa2online.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. bio-techne.com [bio-techne.com]

- 15. Icilin | TRPM8 channel agonist | Hello Bio [hellobio.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. biocrick.com [biocrick.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note & Protocol: A Robust HPLC Method for the Analysis of Phenylbutyl Carboxamides

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of phenylbutyl carboxamides. Phenylbutyl carboxamides represent a class of small molecules with increasing interest in pharmaceutical development. Their accurate and reliable quantification is crucial for drug discovery, process development, and quality control. This application note details a systematic approach to method development, including stationary phase selection, mobile phase optimization, and detector settings. Furthermore, it outlines a protocol for method validation according to the International Council for Harmonisation (ICH) guidelines and discusses strategies for troubleshooting common chromatographic issues.

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2][3] Phenylbutyl carboxamides are a class of organic compounds characterized by a phenylbutyl group attached to a carboxamide functional group. The inherent hydrophobicity of the phenylbutyl moiety combined with the polar nature of the carboxamide group presents unique challenges and opportunities in chromatographic method development.

The primary objective of this guide is to establish a scientifically sound and reproducible HPLC method that is "stability-indicating." A stability-indicating method is crucial as it can accurately measure the active ingredient in the presence of its degradation products, impurities, and excipients.[1][4][5] This is achieved through a systematic approach to method development and is confirmed through forced degradation studies.[4][6][7]

Foundational Principles of HPLC Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties and the principles of chromatography. The development process is an iterative optimization of several key parameters to achieve the desired separation with adequate resolution, peak shape, and analysis time.

Analyte Characterization: Phenylbutyl Carboxamides

Before initiating method development, it is essential to understand the key properties of phenylbutyl carboxamides:

-

Structure and Polarity: The presence of both a non-polar phenylbutyl group and a polar carboxamide group makes these compounds moderately hydrophobic. This dual nature dictates the choice of a reversed-phase HPLC mode, where a non-polar stationary phase is used with a polar mobile phase.[8]

-

pKa: The amide functional group is generally neutral under typical HPLC pH conditions. However, other functional groups within the molecule could be ionizable. Understanding the pKa of any acidic or basic moieties is critical for controlling retention time and peak shape by adjusting the mobile phase pH.[9][10][11]

-

UV Absorbance: The presence of the phenyl group suggests that these compounds will have a UV chromophore, making UV detection a suitable choice.[12] A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

The Goal: A Robust and Validated Method

The ultimate aim is to develop a method that is not only effective for the initial analysis but also robust and reliable over its entire lifecycle. This involves a comprehensive validation process as outlined by the ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.[2][13][14][15]

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the HPLC method development process for phenylbutyl carboxamides.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. scispace.com [scispace.com]

- 5. onyxipca.com [onyxipca.com]

- 6. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]

- 7. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtech.tn [labtech.tn]

- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. welch-us.com [welch-us.com]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Using N-(4-phenylbutan-2-yl)cyclohexanecarboxamide as a chemical probe

An Application Guide for the Characterization and Use of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (PCC-1) as a Novel Chemical Probe

Abstract

This document provides a comprehensive framework for the characterization and application of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (hereafter designated as PCC-1 ), a novel investigational compound. Due to its structural features, including a cyclohexanecarboxamide core and a phenylalkylamine moiety, PCC-1 is hypothesized to function as a modulator of G-protein coupled receptors (GPCRs). This guide outlines a series of validated protocols to determine its binding affinity, functional activity, and cellular effects, using a hypothetical Gαi-coupled receptor, "Target Receptor X" (TRX), as a representative model system. The methodologies described herein are designed to establish PCC-1 as a reliable chemical probe for studying TRX signaling and to provide a template for the characterization of other novel small molecule modulators.

Introduction and Scientific Context

Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the dissection of complex biological pathways and the validation of novel therapeutic targets. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. N-(4-phenylbutan-2-yl)cyclohexanecarboxamide (PCC-1) is a novel small molecule with structural motifs suggestive of interaction with membrane-bound receptors.

This guide puts forth the hypothesis that PCC-1 acts as a modulator of a Gαi-coupled GPCR, a major class of receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The protocols detailed below provide a systematic approach to:

-

Quantify the binding affinity of PCC-1 to its putative target.

-

Measure its functional impact on the canonical Gαi signaling pathway.

-

Validate its mechanism of action in a cellular context by examining downstream signaling events.

The successful characterization of PCC-1 will establish its utility as a probe for interrogating the biology of its specific receptor target.

Physicochemical and Handling Properties of PCC-1

Proper handling and storage are critical for maintaining the integrity and activity of the compound. The following properties are provided for guidance.

| Property | Value | Notes |

| IUPAC Name | N-(4-phenylbutan-2-yl)cyclohexanecarboxamide | |

| Molecular Formula | C₁₇H₂₅NO | |

| Molecular Weight | 259.39 g/mol | Use for all stock solution calculations. |

| Appearance | White to off-white solid (predicted) | Visually inspect for purity and consistency. |

| Solubility | Soluble in DMSO (>10 mM), Ethanol (>5 mM) | Prepare high-concentration stock solutions in 100% DMSO. Avoid repeated freeze-thaw cycles. |

| Storage | Store at -20°C, desiccated | Protect from light and moisture to prevent degradation. |

Proposed Mechanism of Action: Modulation of Gαi-Coupled Receptor Signaling

We hypothesize that PCC-1 binds to Target Receptor X (TRX), a Gαi-coupled receptor. As an agonist, PCC-1 would trigger the dissociation of the Gαi subunit from the Gβγ dimer, leading to the inhibition of adenylyl cyclase (AC) and a subsequent reduction in cellular cAMP levels. This primary signaling event can influence numerous downstream pathways, including the MAPK/ERK cascade.

Figure 1: Hypothesized Gαi Signaling Pathway. PCC-1 binds to and activates TRX, leading to Gαi-mediated inhibition of adenylyl cyclase, decreased cAMP, and modulation of downstream effectors.

Experimental Characterization Workflow

A multi-step, integrated workflow is essential for rigorously validating a new chemical probe. The process begins with confirming direct physical interaction (binding) and progresses to quantifying functional cellular responses.

Figure 2: Overall Experimental Workflow. A sequential process from biochemical target engagement to validation of cellular mechanism of action.

Detailed Application Protocols

Important Pre-Assay Considerations:

-

Cell Line: Use a cell line stably expressing the Target Receptor X (TRX), such as HEK293-TRX or CHO-TRX. Include the parental cell line as a negative control to establish target specificity.

-

Compound Dilution: Prepare a 10 mM stock of PCC-1 in 100% DMSO. Create a serial dilution series in assay-specific buffer immediately before use. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.

Protocol 1: Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of PCC-1 for Target Receptor X by measuring its ability to displace a known high-affinity radiolabeled ligand.

Materials:

-

HEK293-TRX cell membrane preparations

-

Radiolabeled ligand (e.g., [³H]-agonist) specific for TRX

-

PCC-1 compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid and vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Microplate harvester and scintillation counter

Procedure:

-

Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in Assay Buffer to a final concentration of 10-20 µg of protein per well.

-

Reaction Setup (in a 96-well plate):

-

Total Binding: Add 50 µL Assay Buffer.

-

Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known, unlabeled TRX ligand (e.g., 10 µM) to saturate the receptors.

-

PCC-1 Competition: Add 50 µL of PCC-1 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Add Radioligand: Add 50 µL of the [³H]-ligand (at a concentration near its Kd) to all wells.

-

Add Membranes: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. The exact time should be optimized based on the binding kinetics of the radioligand.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a microplate harvester. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of PCC-1.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To measure the functional potency of PCC-1 as an agonist or antagonist of TRX by quantifying its effect on forskolin-stimulated cAMP levels.

Materials:

-

HEK293-TRX cells

-

Assay medium: Serum-free DMEM or HBSS

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)

-

PCC-1 compound

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Plating: Seed HEK293-TRX cells in a 96-well or 384-well plate and grow to 80-90% confluency.

-

Pre-treatment: Wash the cells once with assay medium. Add assay medium containing 500 µM IBMX and incubate for 30 minutes at 37°C. This step elevates the basal cAMP level, making inhibition easier to detect.

-

Compound Addition (Agonist Mode):

-

Add PCC-1 at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Add a known TRX agonist as a positive control.

-

Add assay medium alone as a vehicle control.

-

-

Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control. This stimulates adenylyl cyclase.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.

Data Analysis:

-

Normalize the data: Set the forskolin-only signal as 100% and the basal (no forskolin) signal as 0%.

-

Plot the normalized response (%) against the log concentration of PCC-1.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists) and the maximum efficacy.

| Expected Quantitative Data Summary (Hypothetical) | |

| Parameter | PCC-1 (vs. Target Receptor X) |

| Binding Affinity (Ki) | 15 nM |

| Functional Potency (EC₅₀, cAMP inhibition) | 45 nM |

| Max. Efficacy (% cAMP inhibition) | 95% |

| Selectivity (Ki vs. other GPCRs) | >100-fold (to be determined) |

Protocol 3: Western Blot for Downstream pERK1/2 Signaling

Objective: To confirm that PCC-1 modulates downstream signaling pathways consistent with Gαi activation, such as the phosphorylation of ERK1/2.

Materials:

-

HEK293-TRX cells

-

PCC-1 compound and a known TRX agonist

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels, transfer membranes (PVDF), and Western blot reagents

-

Chemiluminescent substrate (ECL) and imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate. Once confluent, serum-starve the cells for 4-6 hours.

-

Treat the cells with vehicle, a known TRX agonist, or PCC-1 (e.g., at its EC₅₀ and 10x EC₅₀ concentrations) for a short time course (e.g., 0, 2, 5, 10, 30 minutes) to capture the peak phosphorylation event.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to ensure equal protein loading.

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total-ERK using software like ImageJ.

-

Calculate the pERK/total-ERK ratio for each condition.

-

Compare the effect of PCC-1 to the vehicle and positive control to confirm its impact on this downstream pathway.

Trustworthiness and Self-Validation

To ensure the data generated is reliable, every experiment must include critical controls:

-

Positive Control: A well-characterized agonist/antagonist for TRX should be run in parallel to confirm assay performance.

-

Negative Control: The parental cell line lacking TRX expression must be tested. PCC-1 should show no activity in these cells, confirming its on-target action.

-

Vehicle Control: All experiments must include a DMSO-only control at the same final concentration used for the compound dilutions.

References

-

Chemical Probes Portal. (Source for principles of chemical probe use). [Link]

-

Arrowsmith, C. H., Audia, J. E., Austin, C., et al. The promise and peril of chemical probes. Nature Chemical Biology. (General principles of probe development). [Link]

-

Gilman, A. G. G proteins: transducers of receptor-generated signals. Annual Review of Biochemistry. (Fundamental review of GPCR signaling). [Link]

-

Cheng, Y., & Prusoff, W. H. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. (Source for the Cheng-Prusoff equation). [Link]

Troubleshooting & Optimization

Amide Process Chemistry Hub: Crystallization & Isolation Support

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Carboxamide Synthesis

Introduction: The "Brick Dust" Challenge

Welcome. If you are here, you are likely staring at a flask containing a gummy oil, a crash-precipitate that traps impurities, or a crystal form that dissolves too slowly. Carboxamides are the backbone of medicinal chemistry, yet they present unique isolation challenges due to their robust hydrogen-bonding networks (N-H···O=C). These networks often lead to high lattice energies, resulting in low solubility ("brick dust") or, conversely, persistent oiling out due to strong solute-solute interactions in the melt.

This guide moves beyond basic textbook advice. We address the thermodynamic and kinetic bottlenecks specific to amide crystallization, providing self-validating protocols to recover your material.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Issue: Upon cooling, your amide separates as a second liquid phase (oil droplets) rather than a crystalline solid. The Science: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the "metastable limit" (where oiling happens) is reached before the "nucleation limit" (where crystals form). This is common in amides because impurities depress the melting point below the solvent's boiling point.

Diagnostic & Rescue Workflow

Do not simply add more solvent.[2] That often pushes the system further into the stable unsaturated zone.

Q: How do I recover a batch that has already oiled out? A: You must force the system to cross the nucleation threshold before it hits the oiling threshold. Follow this "Cloud Point Seeding" protocol:

-

Re-dissolve: Heat the mixture until the oil phase fully dissolves into a homogeneous solution.

-

Temperature Set: Cool rapidly to exactly

above the temperature where oiling previously occurred. -

Seed: Add 0.1–1.0 wt% of pure seed crystals. (If no seeds exist, sonicate a small aliquot in a separate vial to generate them).

-

Isothermal Hold: Hold the temperature constant. Do not cool further. Wait for the "cloud" of oil to turn into a suspension of solids.

-

Controlled Cooling: Once a solid bed is established, cool slowly (

/hour) to drive yield.

Figure 1: The "Cloud Point" rescue workflow. Crucially, seeding must occur in the single-phase region just above the oiling limit.

Module 2: Impurity Management (The Urea Problem)

The Issue: Amide coupling reagents (DCC, EDC) generate urea byproducts that co-crystallize with your product.[3] The Science: Urea derivatives often share similar solubility profiles with carboxamides due to identical H-bond donor/acceptor motifs.

Q: My NMR shows 10% urea contamination. Recrystallization isn't working. Why? A: You are likely operating in a "eutectic trap" where the impurity and product crystallize simultaneously. You must switch to a chemical wash or orthogonal solvent system before attempting crystallization.

Coupling Reagent Cleanup Strategy

| Coupling Agent | Byproduct | Solubility Profile | Removal Protocol (Pre-Crystallization) |

| DCC | DCU (Dicyclohexylurea) | Insoluble in most organics (DCM, Et2O). | Filtration: Cool reaction to |

| EDC·HCl | EDC-Urea | Highly water-soluble. | Acid Wash: Wash organic layer with 1N HCl or 10% Citric Acid. The urea protonates and partitions to water. |

| HATU/HBTU | Tetramethylurea | Water/Organic soluble. | Brine/Water: Requires multiple water washes (3x).[3] Avoid DCM (emulsions); use EtOAc for extraction. |

Pro-Tip: If using DCC, switch the solvent to Acetonitrile (MeCN) . DCU is virtually insoluble in cold MeCN, while most carboxamides remain soluble. This maximizes separation efficiency.

Module 3: Polymorphism & Solvates

The Issue: Batch-to-batch variation in melting point or dissolution rate.

The Science: Amides are conformationally flexible (rotation around

Q: How do I ensure I have the stable polymorph? A: Perform a Slurry Ripening (Ostwald Ripening) experiment.

-

Suspend your solid in a solvent where it has low solubility (e.g., Heptane/IPA 9:1).

-

Stir at

for 24–48 hours. -

The system will thermodynamically drive the conversion of metastable (higher energy/solubility) crystals into the stable (lower energy/solubility) form.

-

Analyze via XRPD or DSC.

Module 4: Master Experimental Protocol

Scenario: Isolation of a hydrophobic benzamide derivative (MW ~400) synthesized via EDC coupling.

Step 1: Reaction Quench & Workup

-

Dilute reaction mixture with Ethyl Acetate (not DCM, to avoid emulsions).

-

Wash 1: 10% Citric Acid (Removes EDC, Urea, and unreacted amine).

-

Wash 2: 5%

(Removes unreacted carboxylic acid and HOBt). -

Wash 3: Brine (Dries the organic layer).

-

Critical: Dry over

and filter.

Step 2: Solvent Swap (The "Feed" Method)

-

Do not rotovap to dryness (this creates amorphous foam).

-

Concentrate to ~5 volumes of EtOAc.

-

Heat to reflux (

). -

Slowly add Heptane (antisolvent) dropwise until the solution turns slightly cloudy (the "Cloud Point").

-

Add 10% excess EtOAc to clarify the solution (back out of the cloud point).

Step 3: Controlled Crystallization

-

Remove heat source. Let the flask cool to room temperature on a cork ring (insulation prevents thermal shock).

-

Observation: If oiling occurs at

, reheat and add more EtOAc. -

Once at RT, cool to

in an ice bath for 1 hour. -

Filter and wash with cold 1:1 EtOAc:Heptane.

Figure 2: Purification logic for EDC-mediated amide synthesis. Chemical washing must precede crystallization.

References

-

Tung, H. H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009. (Definitive guide on oiling out and phase diagrams).

-

Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. (Protocols for seeding at the cloud point).

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Comprehensive review of byproduct removal).

-

FDA/ICH. "Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation, 2006. (Regulatory standards for impurity limits).

Sources

Stability of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide in aqueous buffer

Technical Support Center: N-(4-phenylbutan-2-yl)cyclohexanecarboxamide

Welcome to the technical support center for N-(4-phenylbutan-2-yl)cyclohexanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling and assessing the stability of this compound in aqueous buffer systems. We will explore the key factors influencing its stability, offer troubleshooting solutions for common experimental issues, and provide validated protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of N-(4-phenylbutan-2-yl)cyclohexanecarboxamide.

Q1: What are the primary stability concerns for N-(4-phenylbutan-2-yl)cyclohexanecarboxamide in aqueous buffers?

A1: The primary stability concern for this molecule is the hydrolysis of its secondary amide bond. Amide hydrolysis is a well-understood chemical process that can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide into a cyclohexanecarboxylic acid and 4-phenylbutan-2-amine.[1][2] The rate of this degradation is highly dependent on the pH and temperature of the aqueous buffer.[2] A secondary concern is its low aqueous solubility, which can lead to precipitation and an apparent loss of concentration if not properly managed.

Q2: At what pH is the amide bond most stable?

A2: Generally, amide bonds exhibit maximum stability in the neutral pH range (approximately pH 6-8). In strongly acidic conditions (pH < 3), the reaction is catalyzed by hydronium ions (H+), which protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1][3] In strongly basic conditions (pH > 10), the reaction is promoted by hydroxide ions (OH-), which are potent nucleophiles that directly attack the carbonyl carbon.[1] Therefore, for routine experiments, using a buffer close to physiological pH (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) is a good starting point, but its long-term stability should always be empirically verified.

Q3: How does temperature affect the stability of this compound?

A3: Like most chemical reactions, the rate of amide hydrolysis increases with temperature. Storing stock solutions and experimental samples at reduced temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) is crucial to minimize degradation over time. The International Council for Harmonisation (ICH) guidelines for drug stability testing utilize elevated temperatures in "accelerated stability studies" to predict long-term stability.[4][5] This principle highlights the significant impact temperature has on the degradation kinetics of pharmaceutical compounds.

Q4: I'm dissolving my compound in an aqueous buffer for a cell-based assay, but I'm getting inconsistent results. What could be the issue?

A4: Inconsistent results often stem from two main issues: solubility and stability.

-

Solubility: N-(4-phenylbutan-2-yl)cyclohexanecarboxamide is a lipophilic molecule with poor aqueous solubility. It is critical to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Even then, the final concentration in the aqueous medium may exceed its solubility limit, causing it to precipitate over time.

-

Stability: If your assay runs over several hours or days, the compound may be degrading in the culture medium. The pH of cell culture medium can also shift during an experiment, potentially accelerating hydrolysis.

For troubleshooting, see the detailed guide in Section 2.

Section 2: Troubleshooting Guide for Common Stability-Related Issues

This section provides a structured approach to diagnosing and solving common experimental problems.

Issue 1: Apparent Loss of Compound Concentration Over Time in a Neutral Buffer (pH 7.4)

You prepare a 10 µM solution of the compound in PBS and find that after 24 hours at room temperature, the concentration measured by LC-MS is only 5 µM.

Caption: Troubleshooting decision tree for compound loss in aqueous buffer.

Detailed Causality and Actions:

-

Verify Solubility: The most common issue for lipophilic compounds is exceeding their aqueous solubility limit. Even if the solution appears clear initially, microscopic precipitation can occur.[6]

-

Action: Centrifuge your sample at high speed (>10,000 x g) for 10 minutes and re-analyze the supernatant. If the concentration is now lower than your initial measurement, your compound was not fully dissolved. Consider reducing the final concentration or using a small percentage of a co-solvent like DMSO if your experimental system allows.

-

-

Check for Adsorption: Hydrophobic compounds can adsorb to the surface of standard laboratory plastics (e.g., polypropylene tubes and pipette tips).

-

Action: Repeat the experiment using low-adhesion microcentrifuge tubes and siliconized or low-binding pipette tips. Compare the results to those obtained with standard labware.

-

-